

A Deep Dive into the Structural and Functional Homology of Vertebrate Tachykinins

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Compound of Interest

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The tachykinin family of neuropeptides, characterized by a conserved C-terminal amino acid sequence, plays a crucial role in a myriad of physiological processes across the animal kingdom. This technical guide provides a comprehensive overview of the structural homology between vertebrate and invertebrate tachykinins, with a focus on the implications for receptor interaction and signaling. Detailed experimental protocols for the characterization of these peptides and their receptors are provided, alongside quantitative data and visual representations of key pathways and relationships to facilitate a deeper understanding for researchers and professionals in drug development.

Structural Homology: A Tale of Two Tails

Tachykinins are defined by their signature C-terminal motif. In vertebrates, this consensus sequence is Phe-X-Gly-Leu-Met-NH₂, where 'X' is typically an aromatic or branched aliphatic amino acid.^{[1][2]} This conserved region is critical for receptor activation. In contrast, most invertebrate peptides with tachykinin-like activity, often referred to as tachykinin-related peptides (TKRPs), possess a different conserved C-terminus: Phe-X-Gly-Y-Arg-NH₂, where 'X' and 'Y' are variable residues.^{[2][3]}

Interestingly, a class of "invertebrate tachykinins" has been identified, primarily in the salivary glands of species like the mosquito *Aedes aegypti*, which possess the vertebrate-like Phe-X-Gly-Leu-Met-NH₂ C-terminus.^{[4][5]} These peptides, such as sialokinins, are thought to be a

product of convergent evolution, allowing them to interact with vertebrate host tachykinin receptors to facilitate blood feeding.^[5]

The N-terminal region of tachykinins is more variable and is thought to contribute to receptor selectivity.^[6] The following table provides a comparison of the amino acid sequences of representative vertebrate and invertebrate tachykinins.

Table 1: Amino Acid Sequences of Representative Tachykinins

Peptide	Species of Origin	Sequence	C-terminal Motif
Vertebrate			
Tachykinins			
Substance P	Mammals	Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH2	Phe-Phe-Gly-Leu-Met-NH2
Neurokinin A	Mammals	His-Lys-Thr-Asp-Ser-Phe-Val-Gly-Leu-Met-NH2	Phe-Val-Gly-Leu-Met-NH2
Neurokinin B	Mammals	Asp-Met-His-Asp-Phe-Phe-Val-Gly-Leu-Met-NH2	Phe-Val-Gly-Leu-Met-NH2
Invertebrate			
Tachykinins			
Eledoisin	Eledone moschata (Octopus)	pGlu-Pro-Ser-Lys-Asp-Ala-Phe-Ile-Gly-Leu-Met-NH2	Phe-Ile-Gly-Leu-Met-NH2
Sialokinin I	Aedes aegypti (Mosquito)	Asn-Thr-Gly-Asp-Lys-Phe-Tyr-Gly-Leu-Met-NH2	Phe-Tyr-Gly-Leu-Met-NH2
Sialokinin II	Aedes aegypti (Mosquito)	Asp-Thr-Gly-Asp-Lys-Phe-Tyr-Gly-Leu-Met-NH2	Phe-Tyr-Gly-Leu-Met-NH2
Invertebrate			
Tachykinin-Related Peptides			
Locustatachykinin I	Locusta migratoria (Locust)	Gly-Pro-Ser-Gly-Phe-Tyr-Gly-Val-Arg-NH2	Phe-Tyr-Gly-Val-Arg-NH2
Locustatachykinin II	Locusta migratoria (Locust)	Ala-Pro-Leu-Ser-Gly-Phe-Tyr-Gly-Val-Arg-NH2	Phe-Tyr-Gly-Val-Arg-NH2

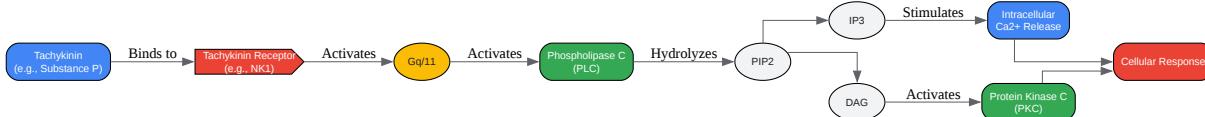
Locustatachykinin III	Locusta migratoria (Locust)	Ala-Pro-Gln-Ala-Gly-Phe-Tyr-Gly-Val-Arg-NH2	Phe-Tyr-Gly-Val-Arg-NH2
Locustatachykinin IV	Locusta migratoria (Locust)	Ala-Pro-Ser-Leu-Gly-Phe-His-Gly-Val-Arg-NH2	Phe-His-Gly-Val-Arg-NH2

Receptor Interactions and Signaling

In vertebrates, tachykinins exert their effects through three main G protein-coupled receptors (GPCRs): NK1, NK2, and NK3.^[7] These receptors exhibit preferential, but not exclusive, binding to the endogenous tachykinins:

- NK1 Receptor: Substance P > Neurokinin A > Neurokinin B^[8]
- NK2 Receptor: Neurokinin A > Neurokinin B > Substance P^[8]
- NK3 Receptor: Neurokinin B > Neurokinin A > Substance P^[8]

Upon agonist binding, these receptors couple to Gq/11 proteins, initiating a signaling cascade that involves the activation of phospholipase C (PLC).^[7] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC), leading to a variety of cellular responses.



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Tachykinin Receptor Signaling Pathway

The following tables summarize the binding affinities and functional potencies of vertebrate tachykinins at human tachykinin receptors.

Table 2: Binding Affinities (Ki, nM) of Vertebrate Tachykinins at Human NK Receptors

Ligand	NK1 Receptor	NK2 Receptor	NK3 Receptor
Substance P	0.1 - 1	100 - 1000	>1000
Neurokinin A	10 - 100	1 - 10	100 - 1000
Neurokinin B	100 - 1000	10 - 100	1 - 10

Note: Ki values are approximate ranges compiled from multiple sources and can vary depending on the experimental conditions.

Table 3: Functional Potencies (EC50, nM) of Vertebrate Tachykinins at Human NK Receptors

Ligand	NK1 Receptor	NK2 Receptor	NK3 Receptor
Substance P	0.1 - 5	>1000	>1000
Neurokinin A	10 - 100	1 - 10	100 - 1000
Neurokinin B	>1000	50 - 500	1 - 10

Note: EC50 values are approximate ranges compiled from multiple sources and can vary depending on the assay and cell type used.

Experimental Protocols

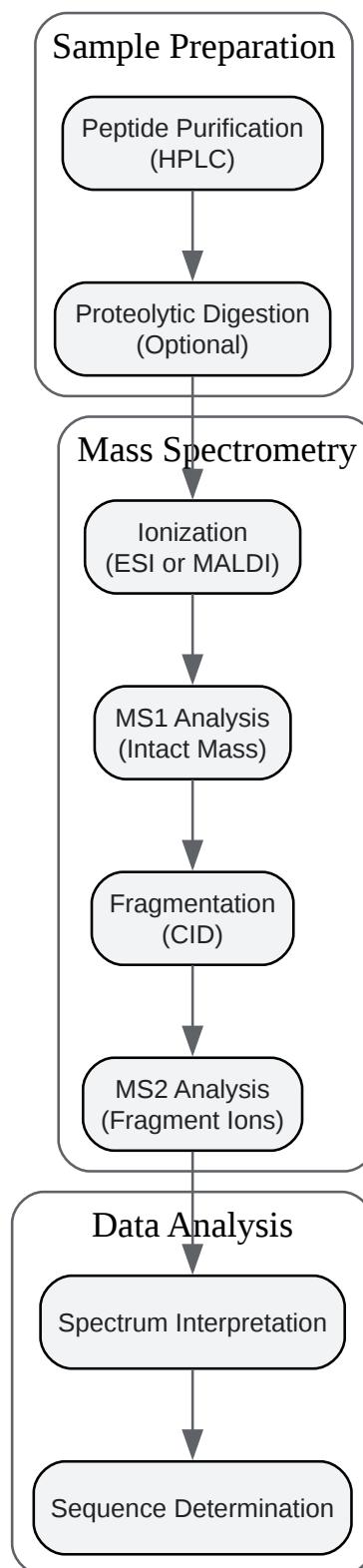
This section provides detailed methodologies for key experiments used in the study of tachykinin structural homology and function.

Peptide Sequencing

Objective: To determine the amino acid sequence of a purified tachykinin peptide.

Methodology: Mass Spectrometry-Based Sequencing

- Sample Preparation:
 - Purify the tachykinin peptide using high-performance liquid chromatography (HPLC).
 - Quantify the purified peptide using a suitable method (e.g., Bradford assay).
 - If the peptide is part of a larger protein, perform in-solution or in-gel digestion with a protease (e.g., trypsin) to generate smaller peptide fragments.
- Mass Spectrometry Analysis:
 - Introduce the peptide sample into a mass spectrometer, typically using electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI).
 - In the first stage of mass analysis (MS1), determine the mass-to-charge ratio (m/z) of the intact peptide ions.
 - Select a specific peptide ion for fragmentation (tandem mass spectrometry or MS/MS).
 - Fragment the selected ion, usually through collision-induced dissociation (CID), to generate a series of fragment ions.
- Data Analysis:
 - Analyze the resulting MS/MS spectrum to identify the fragment ion series (e.g., b- and y- ions).
 - The mass difference between consecutive ions in a series corresponds to the mass of a specific amino acid residue.
 - Use de novo sequencing algorithms or database search tools (e.g., MASCOT, Sequest) to reconstruct the full amino acid sequence of the peptide.

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Workflow for Peptide Sequencing by Mass Spectrometry

Radioligand Binding Assay

Objective: To determine the binding affinity (K_i) of a tachykinin for its receptor.

Methodology:

- Membrane Preparation:
 - Culture cells expressing the tachykinin receptor of interest (e.g., HEK293 cells transfected with the NK1 receptor).
 - Harvest the cells and homogenize them in a cold buffer to lyse the cells and release the membranes.
 - Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.
 - Centrifuge the supernatant at a high speed to pellet the cell membranes.
 - Wash the membrane pellet and resuspend it in a binding buffer. Determine the protein concentration.
- Binding Reaction:
 - In a multi-well plate, add the membrane preparation, a fixed concentration of a radiolabeled tachykinin (e.g., [3 H]-Substance P), and varying concentrations of the unlabeled competitor tachykinin.
 - Include control wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of an unlabeled ligand).
 - Incubate the plate at a specific temperature for a time sufficient to reach equilibrium.
- Separation and Detection:
 - Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.
 - Wash the filters with cold buffer to remove any unbound radioligand.

- Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
- Data Analysis:
 - Calculate the specific binding at each concentration of the competitor.
 - Plot the specific binding as a function of the competitor concentration and fit the data to a one-site competition model to determine the IC₅₀ value.
 - Calculate the Ki value using the Cheng-Prusoff equation: $Ki = IC50 / (1 + [L]/Kd)$, where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signal Transduction Assay: Calcium Mobilization

Objective: To measure the functional potency (EC₅₀) of a tachykinin by quantifying the increase in intracellular calcium upon receptor activation.

Methodology:

- Cell Preparation:
 - Plate cells expressing the tachykinin receptor in a black, clear-bottom multi-well plate and culture them until they form a confluent monolayer.
 - Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer, often containing probenecid to prevent dye leakage. Incubate to allow for dye uptake and de-esterification.
- Assay Performance:
 - Prepare a dilution series of the tachykinin agonist in the assay buffer.
 - Place the cell plate in a fluorescence plate reader equipped with an automated injection system.
 - Record a baseline fluorescence reading.

- Inject the tachykinin agonist into the wells and immediately begin recording the fluorescence intensity over time.
- Data Analysis:
 - Determine the peak fluorescence response for each concentration of the agonist.
 - Plot the peak response as a function of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Structural Relationships and Functional Implications

The structural differences between vertebrate tachykinins and invertebrate TKRPs have significant functional consequences. The C-terminal arginine in TKRPs is a key determinant for their selective interaction with invertebrate tachykinin receptors and generally prevents them from activating vertebrate tachykinin receptors.^[3] Conversely, vertebrate tachykinins are typically inactive at invertebrate TKRP receptors. This highlights the co-evolution of ligands and their receptors within different animal lineages.

The existence of "invertebrate tachykinins" with a vertebrate-like C-terminus in hematophagous insects is a fascinating example of molecular mimicry. These peptides have likely evolved to target the host's tachykinin receptors, inducing vasodilation and preventing blood coagulation, thereby facilitating feeding.

Structural Classification of Tachykinin Peptides

Conclusion

The study of the structural homology of tachykinins provides valuable insights into the evolution of neuropeptide signaling systems and offers a framework for the rational design of novel therapeutics. The conserved C-terminal motif is a critical determinant of receptor activation, while the variable N-terminus contributes to receptor selectivity. The distinct structural features of vertebrate tachykinins, invertebrate TKRPs, and the unique "invertebrate tachykinins" underscore the diverse evolutionary pressures that have shaped this important peptide family. The experimental protocols detailed in this guide provide a robust toolkit for researchers to

further explore the structure-function relationships of tachykinins and their receptors, paving the way for the development of targeted therapies for a range of diseases.

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